N-[4-fluoro-2-(1H-indol-5-ylcarbamoyl)phenyl]-4-methylpiperazine-1-carboxamide
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Overview
Description
N-[4-fluoro-2-(1H-indol-5-ylcarbamoyl)phenyl]-4-methylpiperazine-1-carboxamide is a complex organic compound that features an indole moiety, a piperazine ring, and a fluorinated phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-fluoro-2-(1H-indol-5-ylcarbamoyl)phenyl]-4-methylpiperazine-1-carboxamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized via the Bartoli reaction, which involves the reaction of isopropenylmagnesium bromide with 4-bromo-3-nitrotoluene in tetrahydrofuran (THF) at -40°C.
Coupling with Fluorinated Phenyl Group: The indole derivative is then coupled with a fluorinated phenyl group using palladium-catalyzed cross-coupling reactions.
Formation of Piperazine Ring: The final step involves the formation of the piperazine ring, which can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[4-fluoro-2-(1H-indol-5-ylcarbamoyl)phenyl]-4-methylpiperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate.
Reduction: The nitro group in the precursor can be reduced to an amine using hydrogenation.
Substitution: The fluorinated phenyl group can undergo nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.
Scientific Research Applications
N-[4-fluoro-2-(1H-indol-5-ylcarbamoyl)phenyl]-4-methylpiperazine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-fluoro-2-(1H-indol-5-ylcarbamoyl)phenyl]-4-methylpiperazine-1-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to specific receptors or enzymes, altering their activity.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and metabolism.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole moiety.
Piperazine Derivatives: Compounds such as piperazine citrate and piperazine phosphate share the piperazine ring.
Uniqueness
N-[4-fluoro-2-(1H-indol-5-ylcarbamoyl)phenyl]-4-methylpiperazine-1-carboxamide is unique due to the combination of its fluorinated phenyl group, indole moiety, and piperazine ring, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C21H22FN5O2 |
---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
N-[4-fluoro-2-(1H-indol-5-ylcarbamoyl)phenyl]-4-methylpiperazine-1-carboxamide |
InChI |
InChI=1S/C21H22FN5O2/c1-26-8-10-27(11-9-26)21(29)25-19-4-2-15(22)13-17(19)20(28)24-16-3-5-18-14(12-16)6-7-23-18/h2-7,12-13,23H,8-11H2,1H3,(H,24,28)(H,25,29) |
InChI Key |
ARZIEVKAXWTZOI-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(=O)NC2=C(C=C(C=C2)F)C(=O)NC3=CC4=C(C=C3)NC=C4 |
Origin of Product |
United States |
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